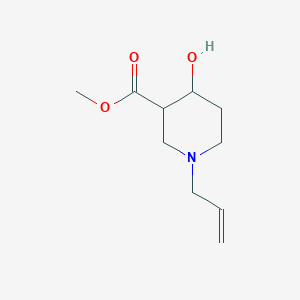![molecular formula C12H15N3OS B1478551 (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol CAS No. 2098079-06-0](/img/structure/B1478551.png)
(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol
Descripción general
Descripción
(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol, also known as TPM, is a heterocyclic compound consisting of an aromatic thiazole ring fused to a piperidine ring. It is a colorless solid with a melting point of 147-148°C and a boiling point of 309-310°C. It has a molecular weight of 221.3 g/mol and a molecular formula of C10H12N2OS. TPM is a versatile compound with a wide range of applications in medicinal chemistry, organic synthesis, and drug discovery.
Aplicaciones Científicas De Investigación
Chemical Properties and Synthesis
The thiazolopyridine core, closely related to the structure of interest, is a significant scaffold in organic chemistry due to its versatile chemical properties and potential biological activities. The synthesis and transformation of thiazolopyridines have been explored extensively, highlighting various methods to generate these compounds. For instance, the review by Chaban (2015) systematizes the theoretical and experimental data concerning the synthesis of condensed thiazolopyridines, which are insufficiently studied but show potential for the development of new physiologically active substances. This review covers different approaches for thiazolopyridine synthesis, including annelation of thiazolidine or thiazole cycles to the pyridine ring and modifications using pyridine derivatives as starting materials (Chaban, 2015).
Biological Applications
Thiazolopyridine derivatives exhibit a wide range of biological effects, including analgesic, anti-inflammatory, antimicrobial, antioxidant, antifungal, and anticancer activities. Their mechanisms involve various cellular targets and pathways, suggesting their potential utility in therapeutic applications. The review by Chaban (2015) also highlights the biological activities of condensed thiazolopyridines, emphasizing their relevance in the treatment of hyperproliferative disorders, diabetes, bacterial infections, and tuberculosis. The presence of the thiazolopyridine core in these compounds contributes to their significant biological effects, indicating the potential of "(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol" and related structures in drug discovery and development (Chaban, 2015).
Propiedades
IUPAC Name |
[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c16-8-9-3-2-6-15(7-9)12-14-10-4-1-5-13-11(10)17-12/h1,4-5,9,16H,2-3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUPZRAHXYUEQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(S2)N=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(S)-alpha-[(tert-Butyloxycarbonyl)amino]phenethyl]oxazole-4-carboxylic acid](/img/structure/B1478472.png)

![1-(4-Bromophenyl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazole-1-yl]ethanone](/img/structure/B1478476.png)



![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine](/img/structure/B1478482.png)


![4-Methoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478488.png)
![2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478490.png)
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine](/img/structure/B1478491.png)